N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE is a chemical compound that belongs to the class of heterocyclic compounds It features a triazole ring fused to a nicotinamide moiety, with a phenyl group attached to the nitrogen atom of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a coupling reaction, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to activate the carboxylic acid group.
Introduction of the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the triazole ring.
Industrial Production Methods: Industrial production of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Utilizing techniques like recrystallization, chromatography, or distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., phenyl halides) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Mechanism of Action
The mechanism of action of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE: Similar structure but with a benzamide group instead of nicotinamide.
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE: Similar structure but with a pyridine ring instead of nicotinamide.
Uniqueness: N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and interaction with NAD+ dependent enzymes. This makes it a valuable compound for medicinal chemistry and biological research .
Properties
Molecular Formula |
C14H11N5O |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-phenyl-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-2-1-3-5-12)11-6-7-13(15-8-11)19-9-16-17-10-19/h1-10H,(H,18,20) |
InChI Key |
CYWGMBINXFNNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.